molecular formula C19H22N2O2 B5399807 (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

(5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Cat. No.: B5399807
M. Wt: 310.4 g/mol
InChI Key: IJGALCVVANWJJU-VMPITWQZSA-N
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Description

(5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a furan ring substituted with a methyl group and a piperazine ring substituted with a phenylpropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Substitution with Methyl Group: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.

    Substitution with Phenylpropenyl Group: The phenylpropenyl group is introduced through a Heck reaction, where the piperazine derivative is reacted with a suitable aryl halide in the presence of a palladium catalyst and a base.

    Coupling of Furan and Piperazine Derivatives: The final step involves coupling the furan and piperazine derivatives through a nucleophilic substitution reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the phenylpropenyl group, converting it to a phenylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Phenylpropyl-substituted piperazine derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate its binding affinity to various receptors and enzymes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its activity as an anti-inflammatory, analgesic, and anticancer agent.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. It is known to bind to certain receptors, such as adrenergic and serotonin receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting various biochemical pathways. These interactions result in the modulation of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE: Unique due to its specific substitution pattern on the furan and piperazine rings.

    (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}ETHANONE: Similar structure but with an ethanone group instead of a methanone group.

    (5-METHYL-2-FURYL){4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}PROPANE: Similar structure but with a propane group instead of a methanone group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple fields.

Properties

IUPAC Name

(5-methylfuran-2-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-16-9-10-18(23-16)19(22)21-14-12-20(13-15-21)11-5-8-17-6-3-2-4-7-17/h2-10H,11-15H2,1H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGALCVVANWJJU-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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